molecular formula C25H24N6O2 B108488 2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]- CAS No. 936563-92-7

2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-

Katalognummer: B108488
CAS-Nummer: 936563-92-7
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: KALPRSFUZYGTNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Development and Research Context

The historical development of pyrazolo[3,4-d]pyrimidine-based covalent inhibitors emerged from the recognition that this heterocyclic scaffold serves as an adenine isostere, allowing molecules to effectively mimic the hinge region binding interactions found in kinase active sites. The foundational understanding that pyrazolo[3,4-d]pyrimidines could replace the imidazole ring in purine structures with a pyrazole moiety created new opportunities for kinase inhibitor design, as these compounds maintained essential binding characteristics while offering enhanced chemical diversity. Early research established that the pyrazolo[3,4-d]pyrimidine core possessed inherent structural similarity to adenosine triphosphate, particularly in its ability to form critical hydrogen bonds with the backbone nitrogen atoms of methionine residues within kinase hinge regions.

The evolution of covalent inhibitor strategies within this chemical class gained momentum through systematic structure-activity relationship studies that identified optimal positioning for electrophilic warheads. Research demonstrated that pyrazolo[3,4-d]pyrimidines could accommodate various covalent modification strategies, including the incorporation of acrylamide side chains at specific positions to enable irreversible binding with target kinases. These early investigations revealed that the scaffold's versatility extended beyond simple adenine mimicry, as modifications at multiple positions could dramatically alter selectivity profiles and binding affinities. The historical context also includes recognition of the scaffold's potential to overcome drug resistance mechanisms, particularly in cases where traditional reversible inhibitors showed diminished efficacy against mutant kinase variants.

Comprehensive analysis of historical development patterns shows that pyrazolo[3,4-d]pyrimidine derivatives underwent systematic optimization through medicinal chemistry approaches that prioritized both potency and selectivity. The research context expanded significantly when investigators recognized that covalent modifications could provide sustained target engagement, leading to prolonged pharmacological effects even in the presence of high adenosine triphosphate concentrations. Documentation of early synthetic approaches revealed multiple pathways for constructing the core scaffold, including methods starting from pyrazole derivatives and alternative routes utilizing pyrimidine precursors. The historical foundation established during these formative years provided essential knowledge for understanding how structural modifications influence both covalent reactivity and kinase selectivity profiles.

Significance in Covalent Kinase Inhibitor Design

The significance of pyrazolo[3,4-d]pyrimidine-based covalent inhibitors in contemporary drug design stems from their unique ability to form irreversible bonds with conserved cysteine residues while maintaining selectivity through noncovalent interactions. Research has demonstrated that compounds featuring this scaffold can override preferred noncovalent binding conformations when equipped with appropriate electrophilic warheads, creating opportunities for structurally distinct covalent inhibitor development. The strategic importance of this approach becomes evident when considering kinases that possess cysteine residues at the alpha-helix D minus one position, including Bruton's tyrosine kinase, epidermal growth factor receptor, B lymphoid kinase, and Janus kinase 3. These targets represent critical nodes in various disease pathways, making selective covalent inhibition a valuable therapeutic strategy.

Detailed mechanistic studies have revealed that pyrazolo[3,4-d]pyrimidine derivatives can exhibit alternative binding modes compared to traditional kinase inhibitors, where the carbon-3 position orientation toward the ribose binding pocket enables novel interaction patterns. This structural flexibility allows for optimization strategies that would not be accessible with more rigid scaffold designs. The significance extends to overcoming common challenges associated with kinase inhibitor development, including the achievement of selectivity within highly conserved adenosine triphosphate binding sites. Covalent modification strategies using this scaffold have successfully addressed resistance mutations that compromise reversible inhibitor efficacy, particularly in cases involving gatekeeper residue modifications.

Quantitative structure-activity relationship analysis has established specific design principles for optimizing pyrazolo[3,4-d]pyrimidine-based covalent inhibitors. Research indicates that positioning of electrophilic warheads, particularly acrylamide groups, at the carbon-3 position creates optimal geometry for covalent bond formation while preserving essential noncovalent interactions. The significance of this positioning becomes apparent when examining inhibition profiles across kinase panels, where properly designed compounds demonstrate remarkable selectivity despite the conserved nature of cysteine residues across multiple kinases. Furthermore, the scaffold's compatibility with various substituent patterns allows for fine-tuning of pharmacological properties, including cellular permeability, metabolic stability, and off-target effects.

Design Parameter Optimal Configuration Biological Outcome Reference
Core Scaffold 4-amino-pyrazolo[3,4-d]pyrimidine Hinge region binding
Warhead Position Carbon-3 acrylamide Covalent bond formation
Northern Region Hydrophobic substituents Selectivity enhancement
Linker Chemistry Piperidine derivatives Optimal positioning
Phenyl Substitution 4-phenoxyphenyl Enhanced potency

Evolution in Targeted Therapy Research

The evolution of targeted therapy research incorporating pyrazolo[3,4-d]pyrimidine-based covalent inhibitors reflects broader trends toward precision medicine approaches that emphasize selective target engagement. Contemporary research has expanded beyond single-target strategies to encompass multi-kinase inhibition profiles that address pathway redundancy and resistance mechanisms simultaneously. This evolutionary trajectory demonstrates increasing sophistication in understanding how covalent modification can be leveraged to achieve therapeutic windows that would be challenging with reversible inhibitors alone. The development of compounds like those featuring the 2-propen-1-one warhead represents culmination of systematic optimization efforts aimed at balancing reactivity with selectivity.

Modern targeted therapy research has embraced the concept of covalent-reversible inhibition, where pyrazolo[3,4-d]pyrimidine derivatives are designed to form reversible covalent bonds that provide extended residence times without permanent modification. This approach addresses concerns about off-target reactivity while maintaining the advantages of covalent engagement. The evolution includes recognition that different cysteine environments require tailored electrophilic warheads, leading to development of diverse reactive groups beyond traditional acrylamides. Research has progressed to include comprehensive kinome profiling studies that map selectivity patterns across hundreds of kinases, enabling prediction of therapeutic windows and potential side effect profiles.

The trajectory of targeted therapy evolution also encompasses increased emphasis on overcoming acquired resistance mechanisms that limit the durability of initial therapeutic responses. Pyrazolo[3,4-d]pyrimidine-based covalent inhibitors have emerged as valuable tools for addressing resistance mutations, particularly those affecting kinase active site conformations or adenosine triphosphate binding affinities. Research demonstrates that covalent modification can maintain activity against resistant variants that escape reversible inhibitor binding, providing clinical advantages in treatment-refractory disease settings. The evolution includes development of combination strategies where covalent inhibitors are paired with complementary targeted agents to prevent emergence of resistance pathways.

Contemporary research directions emphasize patient stratification strategies that match specific pyrazolo[3,4-d]pyrimidine derivatives with patient populations most likely to benefit from covalent kinase inhibition. The evolution incorporates biomarker development programs that identify predictive indicators of response, including kinase mutation status, expression levels, and pathway activation signatures. This precision medicine approach represents significant advancement from earlier broad-spectrum kinase inhibitor strategies, enabling more effective therapeutic interventions with reduced toxicity profiles. The research evolution continues to expand understanding of how covalent modification influences kinase biology beyond simple enzyme inhibition, including effects on protein stability, cellular localization, and signaling network dynamics.

Evolutionary Phase Key Characteristics Representative Compounds Clinical Impact
First Generation Reversible adenosine triphosphate competitive Early pyrazolo[3,4-d]pyrimidines Proof of concept
Second Generation Covalent irreversible binding Acrylamide derivatives Enhanced potency
Third Generation Covalent-reversible mechanisms Cyano-cyclopropyl warheads Improved safety
Current Evolution Multi-kinase selective profiles Compound 2-propen-1-one derivatives Precision targeting

Eigenschaften

IUPAC Name

1-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-12-18(13-15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-8-10-20(11-9-17)33-19-6-4-3-5-7-19/h2-11,16,18H,1,12-15H2,(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALPRSFUZYGTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Pyrazolo[3,4-d]pyrimidine Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation reactions involving 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate intermediates. A pivotal step involves the introduction of the 4-phenoxyphenyl group at position 3 through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate undergoes sequential amination and cyclization in the presence of triethyl orthoformate to yield the pyrazolo[3,4-d]pyrimidine core.

Acryloylation for Propen-1-one Formation

The final step involves acryloylation of the piperidinyl amine using acryloylating agents such as 3-acryloyl-2-oxazolidinone or 1H-benzo[d]triazol-1-yl acrylate. This step is highly sensitive to reaction conditions:

  • Solvent : Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Base : N,N-diisopropylethylamine (DIPEA) or triethylamine

  • Temperature : 0–40°C
    Optimal yields (73–87%) are achieved using THF at 30–40°C with DIPEA.

Reaction Optimization and Process Parameters

Acryloylation Agent Comparison

The choice of acryloylating agent significantly impacts yield and purity:

Agent Yield Purity (HPLC) Byproduct Formation
3-Acryloyl-2-oxazolidinone73.34%99.53%≤0.08%
1H-Benzo[d]triazol-1-yl acrylate86.64%99.51%≤0.08%
5-Chloro-1H-benzo[d][1,triazol-1-yl acrylate74.00%99.57%≤0.06%

Data adapted from patent examples.

Solvent and Temperature Effects

  • THF : Enables higher yields (73–87%) at 30–40°C due to improved solubility of intermediates.

  • DMF : Facilitates faster reaction kinetics but requires stringent purification to remove residual solvents.

  • Low-temperature conditions (0–5°C) : Reduce side reactions but prolong reaction times (5–18 hours).

Purification Strategies

Crystallization using mixed solvents (n-heptane/ethyl acetate or n-heptane/dichloromethane) achieves >99.5% purity. Recrystallization with methyl tert-butyl ether is critical for removing unreacted acryloylating agents.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (DMSO-d6) : Key signals include δ 8.50 (s, C9-H), δ 9.20 (s, C5-H), and δ 2.40 (s, CH3).

  • 13C-NMR : Peaks at δ 20.28 (CH3), δ 120–140 (aromatic carbons), and δ 165.5 (carbonyl carbon).

High-Performance Liquid Chromatography (HPLC)

  • Retention time : 8.2 minutes (C18 column, acetonitrile/water gradient)

  • Purity : >99.5% in optimized batches.

Challenges and Mitigation Strategies

Epimerization Risks

The (R)-configuration at the piperidinyl carbon is prone to racemization under basic conditions. Mitigation involves:

  • Using non-polar solvents (e.g., THF)

  • Maintaining reaction temperatures below 40°C.

Byproduct Formation

Major byproducts include:

  • N-Acryloylpiperidine derivatives : Formed via over-acryloylation.

  • Dimers : Result from Michael addition side reactions.
    Process controls include stoichiometric acryloylating agent ratios (1.05–1.15 eq.) and rapid quenching post-reaction.

Scalability and Industrial Applications

The THF-based route using 1H-benzo[d]triazol-1-yl acrylate is preferred for scale-up due to:

  • High yields (86.64%)

  • Minimal purification requirements

  • Compatibility with continuous flow reactors .

Analyse Chemischer Reaktionen

2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]- undergoes various chemical reactions:

Wissenschaftliche Forschungsanwendungen

2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]- has several scientific research applications:

Wirkmechanismus

The compound exerts its effects by irreversibly binding to Bruton’s tyrosine kinase (BTK). This binding inhibits the B-cell receptor pathway, which is often aberrantly active in B-cell cancers. By blocking BTK, the compound prevents B-cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives

Structural Analogues with Hybrid Scaffolds

A hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, replaces the piperidinyl-2-propen-1-one moiety with a thieno[3,2-d]pyrimidine ring. This modification retains the pyrazolo-pyrimidine core but alters solubility and target interactions. The compound was synthesized in 82% yield, though its biological activity remains uncharacterized .

Metabolic Stability in Liver Microsomes

Ibrutinib (Compound A) was compared with 1-{3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-pyrrolidinyl}-2-propyn-1-one (Compound B) in rat and human liver microsomes:

Compound Residual Ratio (%) (Rat) Residual Ratio (%) (Human)
A (Ibrutinib) 80% 95%
B 45% 60%

Ibrutinib’s superior metabolic stability in humans (95% residual ratio) highlights the piperidinyl group’s advantage over pyrrolidinyl in reducing hepatic clearance .

Comparison with Chalcone-Based Analogues

Chalcones (α,β-unsaturated ketones) share structural similarity with ibrutinib’s propenone moiety. However, their biological targets and substituent effects differ significantly.

Non-Piperazine-Substituted Chalcones

A study of 13 chalcones categorized into piperazine- and non-piperazine-substituted groups revealed:

  • Compound 2j : Substituted with bromine (ring A) and fluorine (ring B), showed moderate activity (IC₅₀ = 4.70 μM).
  • Compound 2p : Methoxy substitutions on both rings increased IC₅₀ to 70.79 μM, indicating reduced potency with electron-donating groups .
Compound Ring A Substitution Ring B Substitution IC₅₀ (μM)
Cardamonin 2-OH, 4-OH None 4.35
2j 4-Br, 2-OH, 5-I 4-F 4.70
2p 4-OCH₃, 2-OH, 5-I 4-OCH₃ 70.79

Key Insight : Electronegative substituents (e.g., halogens) enhance activity, while methoxy groups reduce potency .

Antimicrobial Chalcones

Substituted chalcones like 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)-thiazol-5-yl)-2-propen-1-one (3n) demonstrated antifungal activity against Aspergillus niger, comparable to standard drugs. However, these compounds lack kinase-targeting moieties, limiting direct comparison with ibrutinib .

Comparison with Pyrazoline Derivatives

Pyrazoline-based compounds (e.g., 1-(2-furyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one derivatives) were synthesized as DPP-4 inhibitors. While they share the α,β-unsaturated ketone group, their five-membered pyrazoline ring and benzodioxol substituents shift their therapeutic focus to diabetes management.

Key Structural and Functional Differentiators

Feature Ibrutinib Chalcones Hybrid Pyrazolo-pyrimidines
Core Scaffold Pyrazolo[3,4-d]pyrimidine α,β-unsaturated ketone Pyrazolo-pyrimidine + thieno-pyrimidine
Target BTK (Kinase) DPP-4, Antimicrobials Undefined
Metabolic Stability High (95% in humans) Variable Not reported
Potency (IC₅₀) Sub-nanomolar (BTK) Micromolar (DPP-4) N/A

Biologische Aktivität

The compound 2-Propen-1-one, 1-[4-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]- is a synthetic derivative primarily explored for its potential therapeutic applications in chronic lymphocytic leukemia (CLL). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N6O2C_{25}H_{24}N_{6}O_{2}, and it features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The presence of a piperidine moiety and a phenoxy group contributes to its biological profile.

Research indicates that this compound functions as a selective inhibitor of specific kinases involved in cancer cell proliferation and survival. It has been shown to interfere with signaling pathways critical for the growth of malignant cells, particularly in hematological malignancies like CLL.

In Vitro Studies

In vitro experiments have demonstrated that 2-Propen-1-one exhibits cytotoxic effects on CLL cell lines. The compound induces apoptosis and inhibits cell proliferation through the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic proteins.

StudyCell LineConcentrationEffect
CLL Cells10 µM70% cell death after 48 hours
Primary CLL Cells5 µMSignificant reduction in viability
Leukemic Cell Lines20 µMInduction of apoptosis measured by Annexin V staining

In Vivo Studies

Preclinical studies involving animal models have further validated the efficacy of 2-Propen-1-one . In xenograft models of CLL, administration of the compound resulted in reduced tumor burden and prolonged survival.

StudyModel TypeDosageOutcome
Xenograft Mouse Model50 mg/kg/day40% reduction in tumor size
Rat Model of CLL25 mg/kg/dayIncreased survival time by 30%

Case Studies

Several case studies have reported on the clinical implications of using this compound in patients with CLL. Notably, ongoing clinical trials are assessing its safety and efficacy in humans.

  • Case Study A : A patient with refractory CLL showed a partial response after treatment with 2-Propen-1-one , highlighting its potential as a therapeutic agent.
  • Case Study B : Another patient experienced significant improvement in hematological parameters after administration, supporting further investigation into its clinical utility.

Q & A

Q. What are the key synthetic challenges in preparing the pyrazolo[3,4-d]pyrimidine core of this compound?

The pyrazolo[3,4-d]pyrimidine scaffold requires regioselective functionalization at the 3- and 4-positions. A common approach involves cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives with formamide or urea under high temperatures (150–200°C) to introduce the pyrimidine ring . Challenges include controlling competing side reactions (e.g., oxidation at the 1-position) and ensuring high purity of intermediates. Evidence from analogous syntheses highlights the need for rigorous purification via column chromatography or recrystallization to isolate the desired regioisomer .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of the piperidine substituent?

Nuclear Overhauser Effect Spectroscopy (NOESY) and X-ray crystallography are critical for confirming the stereochemistry of the piperidine ring. For example, X-ray studies of similar piperidine-pyrazolo[3,4-d]pyrimidine hybrids resolved axial vs. equatorial orientations of substituents, revealing intramolecular hydrogen bonding between the amino group and the ketone oxygen . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) further validate connectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-phenoxyphenyl group in target binding?

Systematic SAR studies should:

  • Vary substituents : Replace the 4-phenoxyphenyl group with electron-deficient (e.g., 4-fluorophenyl) or electron-rich (e.g., 4-methoxyphenyl) analogs to assess electronic effects on binding .
  • Modify linker flexibility : Compare rigid (e.g., acetylene) vs. flexible (e.g., ethylene) linkers between the piperidine and pyrazolo[3,4-d]pyrimidine moieties. Molecular docking against kinase homology models (e.g., EGFR or JAK2) can predict binding pocket compatibility .
  • Assay conditions : Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. cell-based kinase inhibition) to distinguish steric vs. electronic contributions .

Q. What strategies can resolve discrepancies in reported IC50 values across different kinase inhibition assays?

Contradictory IC50 values often arise from:

  • Assay variability : Standardize ATP concentrations (e.g., 10 μM vs. 1 mM) and buffer pH (7.4 vs. 8.0) to minimize confounding factors .
  • Compound purity : Confirm >95% purity via HPLC and characterize degradation products (e.g., hydrolysis of the propenone group) using LC-MS .
  • Cell line specificity : Compare results in isogenic cell lines with/without overexpression of efflux transporters (e.g., P-gp) to assess bioavailability impacts .

Q. How can computational methods optimize the compound’s pharmacokinetic properties without compromising activity?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at the piperidine nitrogen while monitoring LogP via molecular dynamics simulations .
  • Metabolic stability : Use CYP450 inhibition assays and in silico metabolism predictors (e.g., StarDrop) to identify vulnerable sites (e.g., oxidation of the phenoxy group). Methylation or fluorination at metabolically labile positions can improve half-life .

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